2,3-Bis(dibromomethyl)quinoxaline
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Overview
Description
2,3-Bis(dibromomethyl)quinoxaline is a chemical compound with the molecular formula C10H8Br2N2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two bromomethyl groups attached to the quinoxaline ring. It has a molecular weight of 315.992 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dibromomethyl)quinoxaline typically involves the bromination of 2,3-dimethylquinoxaline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine compounds.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dibromomethyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoxaline derivatives with various substituents.
Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid or related compounds.
Reduction: Formation of 2,3-dimethylquinoxaline.
Scientific Research Applications
2,3-Bis(dibromomethyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(dibromomethyl)quinoxaline is not fully understood. it is believed to interact with various molecular targets due to its reactive bromomethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the bromomethyl groups, making it less reactive.
2,3-Dichloromethylquinoxaline: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromomethylbenzimidazole: Similar reactivity but different core structure.
Uniqueness
2,3-Bis(dibromomethyl)quinoxaline is unique due to its specific substitution pattern on the quinoxaline ring. The presence of two bromomethyl groups makes it highly reactive and versatile for various chemical transformations, setting it apart from other quinoxaline derivatives .
Properties
CAS No. |
32602-06-5 |
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Molecular Formula |
C10H6Br4N2 |
Molecular Weight |
473.78 g/mol |
IUPAC Name |
2,3-bis(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C10H6Br4N2/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4,9-10H |
InChI Key |
PHJIAEAPYCJUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)C(Br)Br |
Origin of Product |
United States |
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